Ring Strain Energy Quantified: 17% Increase Over Cyclopropane
The introduction of a single fluorine atom onto the cyclopropane ring results in a quantifiable increase in total strain energy (SE). For fluorocyclopropane (monosubstituted cyclopropane), the SE is 137.9 kJ/mol, compared to the ring strain energy (RSE) of 117.9 ± 0.3 kJ/mol for the parent hydrocarbon cyclopropane [1]. This represents a 17% increase in stored potential energy, which directly influences the compound's reactivity profile, particularly its enhanced propensity for ring-opening under nucleophilic or thermal conditions relative to non-fluorinated analogs.
| Evidence Dimension | Total Strain Energy (SE) |
|---|---|
| Target Compound Data | 137.9 kJ/mol |
| Comparator Or Baseline | Cyclopropane (RSE = 117.9 ± 0.3 kJ/mol) |
| Quantified Difference | +20.0 kJ/mol (17% increase) |
| Conditions | Calculated using the G4 composite method and a complete set of homodesmotic reactions as per IUPAC definition. |
Why This Matters
A 17% increase in ring strain is a critical differentiator for chemists selecting a building block for strain-release-driven synthetic methodologies or for medicinal chemists evaluating metabolic vulnerability.
- [1] Khursan, S. L., et al. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(35), 7607-7615. View Source
